ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate
Overview
Description
Pyran derivatives, including those with specific substituents like amino, cyano, cyclohexyl, and phenyl groups, are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and material science. These compounds are often synthesized through multicomponent reactions, offering efficient pathways to complex structures.
Synthesis Analysis
A multifunctional three-component synthetic protocol has been developed for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, utilizing ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes with K2CO3 as a catalyst under water solvent, yielding good results (Kumar et al., 2014). This approach highlights the efficiency and environmental friendliness of the synthesis process.
Molecular Structure Analysis
The molecular structure of these pyran derivatives showcases a flattened-boat conformation of the pyran ring, with phenyl groups being nearly perpendicular to the pyran ring, as evidenced through single crystal X-ray structural analysis (Kumar et al., 2014).
Chemical Reactions and Properties
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can undergo various reactions to yield a wide range of derivatives. For instance, they can be converted into polyazanaphthalenes, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives, showcasing the versatility and reactivity of the pyran core (Harb et al., 1989).
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate is synthesized using various methods, including a water-mediated process. These methods are crucial for creating compounds with specific structural properties. For instance, Kumar et al. (2014) developed a multifunctional three-component synthetic protocol to synthesize similar compounds, offering insights into their structural characteristics through single crystal X-ray analysis (Kumar et al., 2014).
Theoretical Characterization
The compound's theoretical characterization, including the study of its supramolecular assemblies in the solid state, has been a focus of research. Chowhan et al. (2020) conducted a detailed DFT analysis of two substituted pyran derivatives, including a compound similar to this compound, to understand these assemblies (Chowhan et al., 2020).
Ultrasound-Assisted Synthesis
The use of ultrasound-assisted synthesis for creating derivatives of this compound under aqueous media demonstrates a novel approach. Kumbhani et al. (2022) explored the one-pot multi-component reaction, highlighting the simplicity and eco-friendliness of the process (Kumbhani et al., 2022).
Crystal Structure
The compound's crystal structure has been analyzed to understand its molecular arrangement and interactions. Kumar et al. (2018) synthesized a similar compound, providing detailed X-ray structure analysis that reveals the conformation of the pyran ring and the positioning of phenyl groups (Kumar et al., 2018).
Multifunctional Synthesis
Research has also focused on developing multifunctional synthesis methods for these compounds. Kumar et al. (2019) proposed a single-step multicomponent reaction to create a multifunctional 4H-pyran-3-carboxylate, emphasizing the method's efficiency and eco-friendliness (Kumar et al., 2019).
Antimicrobial Activity
Studies have explored the antimicrobial properties of derivatives of this compound. Ghashang et al. (2013) synthesized a series of derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains, highlighting their potential therapeutic applications (Ghashang et al., 2013)
Mechanism of Action
Target of Action
The primary targets of the compound CBMicro_043759 are currently unknown. The compound belongs to the class of pyran derivatives, which are known for their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Mode of Action
Pyran derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the wide range of biological activities associated with pyran derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
Given the broad spectrum of biological and pharmaceutical properties of pyran derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins such as kinases and phosphatases can modulate cell signaling pathways, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also activate certain receptors, triggering downstream signaling cascades that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites. The compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, it can affect the synthesis and degradation of lipids and proteins, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For example, it may accumulate in specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cell cycle regulation .
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-cyclohexyl-2-phenyl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h4,7-8,11-12,14,17H,2-3,5-6,9-10,23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWLALVFQUZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2CCCCC2)C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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